molecular formula C19H19N3O3S B10805549 methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate

methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate

Cat. No.: B10805549
M. Wt: 369.4 g/mol
InChI Key: JHXKEZRAJYKMKC-UHFFFAOYSA-N
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Description

. CDK9 is an enzyme that plays a crucial role in regulating the transcription of genes involved in cell cycle progression and apoptosis. By inhibiting CDK9, WAY-380163 can potentially modulate these processes, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-380163 involves multiple steps, starting from the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:

    Formation of the core structure: This may involve cyclization reactions to form the imidazo[2,1-b]thiazole ring.

    Functional group modifications: Introduction of specific substituents such as methylthio groups through nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of WAY-380163 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

WAY-380163 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

WAY-380163 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of CDK9 and its effects on gene transcription.

    Biology: Investigated for its role in modulating cell cycle progression and apoptosis in various cell lines.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit CDK9, which is often overexpressed in cancer cells.

    Industry: Utilized in the development of new drugs targeting CDK9 and related pathways.

Mechanism of Action

WAY-380163 exerts its effects by inhibiting CDK9, an enzyme involved in the regulation of gene transcription. CDK9 forms a complex with Cyclin T, which phosphorylates the C-terminal domain of RNA polymerase II, facilitating transcription elongation. By inhibiting CDK9, WAY-380163 disrupts this process, leading to reduced transcription of genes involved in cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Flavopiridol: Another CDK9 inhibitor with a broader spectrum of activity against other cyclin-dependent kinases.

    Dinaciclib: A potent inhibitor of CDK9 and other CDKs, used in cancer research.

    SNS-032: Selective inhibitor of CDK9, CDK2, and CDK7, with applications in cancer therapy.

Uniqueness

WAY-380163 is unique in its specific inhibition of CDK9, making it a valuable tool for studying the role of this enzyme in gene transcription. Its selectivity and potency distinguish it from other CDK inhibitors, providing a more targeted approach to modulating CDK9 activity.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate

InChI

InChI=1S/C19H19N3O3S/c1-12-3-8-15-16(9-12)22-19(21-15)26-11-17(23)20-10-13-4-6-14(7-5-13)18(24)25-2/h3-9H,10-11H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

JHXKEZRAJYKMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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